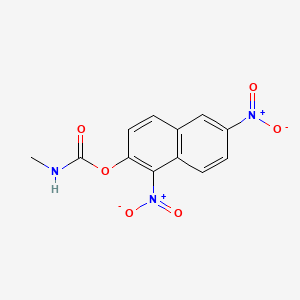
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is a chemical compound known for its formaldehyde-releasing properties in aqueous solutions. It is commonly used as a biocide and preservative in various industrial applications due to its ability to release formaldehyde, which acts as an antimicrobial agent .
Métodos De Preparación
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is synthesized through the reaction of paraformaldehyde with 1-aminopropan-2-ol. The reaction typically occurs in an aqueous medium, where paraformaldehyde undergoes hydrolysis to release formaldehyde, which then reacts with 1-aminopropan-2-ol to form the desired triazine compound . Industrial production methods often involve controlled reaction conditions to ensure the efficient formation of the compound while minimizing by-products.
Análisis De Reacciones Químicas
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it rapidly hydrolyzes to release formaldehyde and 1-amino-propan-2-ol.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents like hydrogen peroxide (for oxidation), and various nucleophiles (for substitution). The major products formed from these reactions include formaldehyde, 1-amino-propan-2-ol, and substituted triazine derivatives .
Aplicaciones Científicas De Investigación
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine has a wide range of scientific research applications:
Chemistry: It is used as a formaldehyde donor in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: The compound’s antimicrobial properties make it useful in biological research for controlling microbial contamination.
Medicine: It is investigated for its potential use in medical preservatives and disinfectants.
Mecanismo De Acción
The primary mechanism of action of Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is the release of formaldehyde upon hydrolysis. Formaldehyde acts as an antimicrobial agent by cross-linking with microbial proteins and nucleic acids, thereby inhibiting their function and leading to cell death. The molecular targets include microbial enzymes and structural proteins, which are essential for microbial survival .
Comparación Con Compuestos Similares
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is unique due to its specific structure and formaldehyde-releasing properties. Similar compounds include:
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: Similar in structure but with hydroxyethyl groups instead of hydroxypropyl groups.
Hexahydro-1,3,5-tris(2-hydroxybutyl)-s-triazine: Contains hydroxybutyl groups, offering different solubility and reactivity properties.
Hexahydro-1,3,5-tris(2-hydroxyisopropyl)-s-triazine: Features hydroxyisopropyl groups, which may affect its hydrolysis rate and formaldehyde release.
These compounds share similar antimicrobial properties but differ in their physical and chemical characteristics, which can influence their specific applications and effectiveness.
Propiedades
Número CAS |
25254-50-6 |
|---|---|
Fórmula molecular |
C12H27N3O3 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[3,5-bis(2-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-2-ol |
InChI |
InChI=1S/C12H27N3O3/c1-10(16)4-13-7-14(5-11(2)17)9-15(8-13)6-12(3)18/h10-12,16-18H,4-9H2,1-3H3 |
Clave InChI |
QUGSRMKLRLHUHU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CN(CN(C1)CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



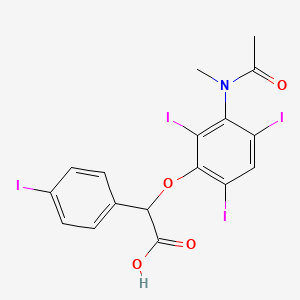
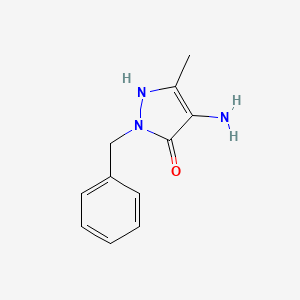
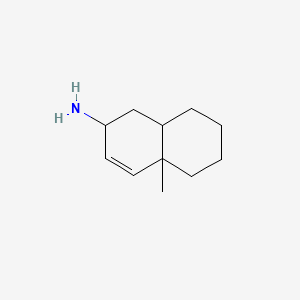
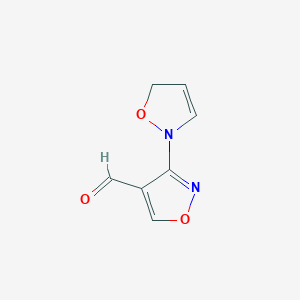


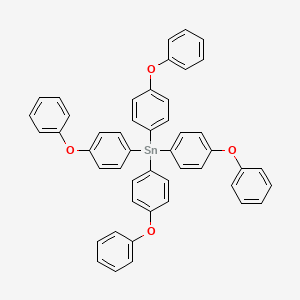

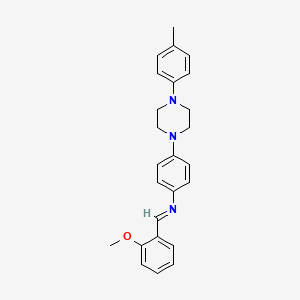
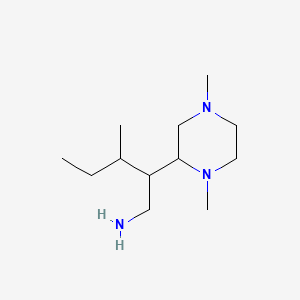
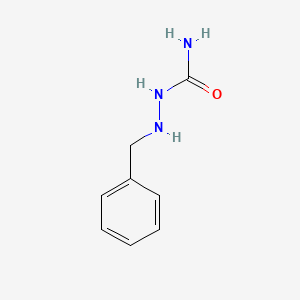
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
